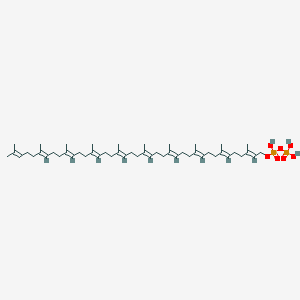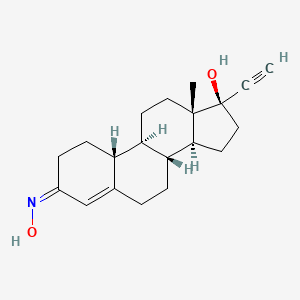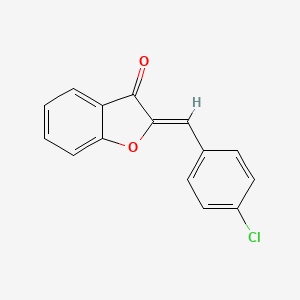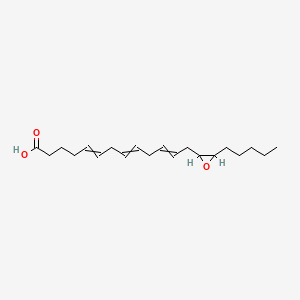
14,15-Epoxy-5,8,11-eicosatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14,15-Epoxy-5,8,11-eicosatrienoic acid is a metabolite of arachidonic acid and belongs to the class of epoxyeicosatrienoic acids. These compounds are produced by cytochrome P450 epoxygenases and play significant roles as endogenous lipid mediators. They are involved in various physiological processes, including the regulation of blood pressure and inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
14,15-Epoxy-5,8,11-eicosatrienoic acid can be synthesized from arachidonic acid through the action of cytochrome P450 epoxygenases. The reaction involves the epoxidation of the double bonds in arachidonic acid, resulting in the formation of the epoxy group at the 14,15-position .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts, such as cytochrome P450 enzymes, to convert arachidonic acid into the desired product. The process may include steps to purify and isolate the compound from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions
14,15-Epoxy-5,8,11-eicosatrienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroxy derivatives.
Hydrolysis: The epoxy group can be hydrolyzed to form vicinal diols.
Reduction: Reduction reactions can convert the epoxy group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the epoxy group.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
Dihydroxy derivatives: Formed through oxidation.
Vicinal diols: Formed through hydrolysis.
Alcohols: Formed through reduction.
Aplicaciones Científicas De Investigación
14,15-Epoxy-5,8,11-eicosatrienoic acid has numerous applications in scientific research:
Chemistry: Used as a model compound to study epoxide chemistry and reactions.
Biology: Investigated for its role in cellular signaling and regulation of physiological processes.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and pain management.
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research
Mecanismo De Acción
14,15-Epoxy-5,8,11-eicosatrienoic acid exerts its effects by binding to specific receptors and activating various signaling pathways. It acts as a vasodilator, promoting the relaxation of blood vessels and reducing blood pressure. The compound also has anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines and reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 5,6-Epoxy-8,11,14-eicosatrienoic acid
- 8,9-Epoxy-5,11,14-eicosatrienoic acid
- 11,12-Epoxy-5,8,14-eicosatrienoic acid
Uniqueness
14,15-Epoxy-5,8,11-eicosatrienoic acid is unique due to its specific position of the epoxy group, which influences its biological activity and interactions with receptors. This positional specificity allows it to have distinct physiological effects compared to other epoxyeicosatrienoic acids .
Propiedades
Número CAS |
98103-48-1 |
|---|---|
Fórmula molecular |
C20H32O3 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(5Z,8Z,11Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,13-10-/t18-,19+/m0/s1 |
Clave InChI |
JBSCUHKPLGKXKH-LLZJRKGESA-N |
SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
SMILES isomérico |
CCCCC[C@H]1[C@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O |
SMILES canónico |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
Descripción física |
Solid |
Pictogramas |
Irritant |
Sinónimos |
14,15-EET 14,15-epoxy-5,8,11-eicosatrienoic acid 14,15-epoxy-5,8,11-eicosatrienoic acid, (2alpha(5Z,8Z,11Z),3alpha)-isomer 14,15-epoxyeicosatrienoic acid 14,15-oxido-5,8,11-eicosatrienoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


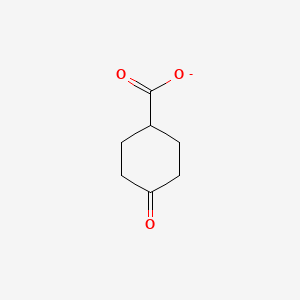
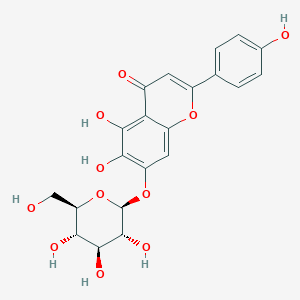
![3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B1232827.png)
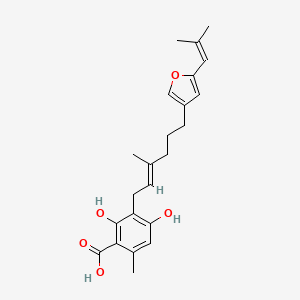
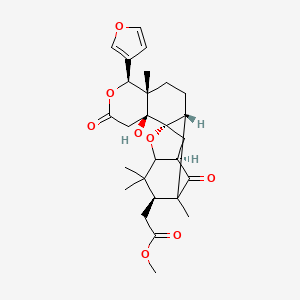
![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-amino-3-hydroxy-6-methyl-4-[(2S,3S,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1232842.png)
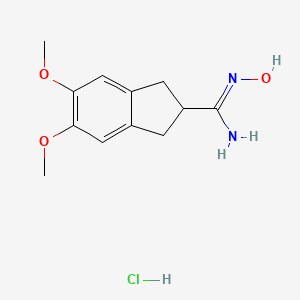
![(2S,3S,4S,5R,6S)-6-[[(1R,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1232844.png)
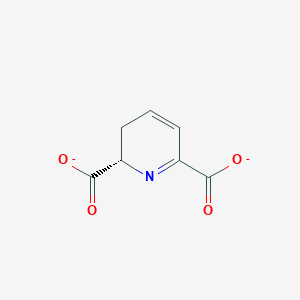
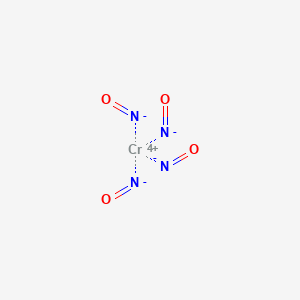
![6-[4-Methyl-6-(4-nitrophenyl)-2-oxo-5-phenylmethoxycarbonyl-1,6-dihydropyrimidin-3-yl]hexanoic acid](/img/structure/B1232835.png)
